molecular formula C20H31N3O2 B2532457 4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline CAS No. 1705694-53-6

4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline

Cat. No.: B2532457
CAS No.: 1705694-53-6
M. Wt: 345.487
InChI Key: IRDBDQOOJYCVSQ-UHFFFAOYSA-N
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Description

4-{4-Methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline is a complex organic compound designed for advanced pharmaceutical and chemical research. This molecule features a bipiperidine core, a structural motif frequently investigated in medicinal chemistry for its bioactive properties . The bipiperidine scaffold is common in the development of central nervous system (CNS) agents and other therapeutic compounds, contributing to enhanced receptor binding affinity and optimized pharmacokinetic profiles . The incorporation of a dimethylaniline moiety, a group found in precursors to various dyes and fine chemicals, further diversifies the potential reactivity and application of this molecule . This reagent is intended for use as a key intermediate or building block in drug discovery programs, high-throughput screening, and structure-activity relationship (SAR) studies. It is particularly valuable for researchers synthesizing and evaluating novel compounds for potential biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-21(2)17-6-4-16(5-7-17)20(24)23-12-8-18(9-13-23)22-14-10-19(25-3)11-15-22/h4-7,18-19H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDBDQOOJYCVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a para-substituted N,N-dimethylaniline core linked via a carbonyl group to a 4-methoxy-1,4'-bipiperidine moiety. The bipiperidine system consists of two piperidine rings connected at their 1- and 4'-positions, with a methoxy group at the 4-position of one ring. The carbonyl bridge at the 1'-position of the bipiperidine necessitates precise functionalization to ensure regioselectivity.

Retrosynthetic Disconnection

Retrosynthetically, the molecule can be divided into two fragments:

  • N,N-Dimethylaniline : A commercially available aromatic amine with strong electron-donating properties.
  • 1'-Carboxy-4-methoxy-1,4'-bipiperidine : A bipiperidine derivative requiring custom synthesis.
    The connection between these fragments is achieved through Friedel-Crafts acylation, leveraging the activating effect of the dimethylamino group to direct electrophilic substitution to the para position.

Synthesis of 4-Methoxy-1,4'-Bipiperidine

Piperidine Functionalization

The synthesis of 4-methoxy-1,4'-bipiperidine begins with the protection and functionalization of a piperidine precursor. A validated approach involves:

  • Methoxy Introduction : Treatment of 4-piperidone with methyl iodide in the presence of silver oxide to yield 4-methoxypiperidine.
  • Bipiperidine Coupling : Reacting 4-methoxypiperidine with 4-chloropiperidine under basic conditions (K₂CO₃, DMF) to form the 1,4'-bipiperidine linkage.

Key Reaction Conditions

Step Reagents Temperature Yield
Methoxylation CH₃I, Ag₂O 80°C 85%
Coupling 4-Chloropiperidine, K₂CO₃ 120°C 72%

This method avoids racemization and ensures high regiochemical fidelity.

Oxidation to 1'-Carboxy-4-Methoxy-1,4'-Bipiperidine

The bipiperidine intermediate is oxidized to introduce a carboxylic acid group at the 1'-position:

  • Oxidation Protocol : Treatment with KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C) selectively oxidizes the methylene group adjacent to the nitrogen.
  • Workup : Acidification with HCl precipitates the carboxylic acid, which is recrystallized from ethanol/water (yield: 68%, m.p. 145–148°C).

Acyl Chloride Formation

The carboxylic acid is converted to its corresponding acyl chloride to enhance electrophilicity:

  • Chlorination : Reaction with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C, followed by reflux (2 h). Excess SOCl₂ is removed under reduced pressure.
  • Characterization : The acyl chloride is typically used in situ but can be identified via IR spectroscopy (C=O stretch at 1800 cm⁻¹).

Friedel-Crafts Acylation of N,N-Dimethylaniline

Reaction Optimization

The acyl chloride undergoes electrophilic substitution with N,N-dimethylaniline under Friedel-Crafts conditions:

  • Catalyst : AlCl₃ (1.2 equiv) in anhydrous CH₂Cl₂ at 0°C.
  • Kinetics : Slow addition of the acyl chloride minimizes diacylation. The reaction is exothermic and requires strict temperature control.

Representative Data

Parameter Value
Temperature 0–5°C
Time 4 h
Yield 73%

Workup and Purification

  • Quenching : The reaction is quenched with ice-cold HCl (10%), and the organic layer is extracted with CH₂Cl₂.
  • Crystallization : The crude product is recrystallized from hexane/ethyl acetate to yield pale-yellow crystals (m.p. 122–124°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 3.85–3.75 (m, 4H, piperidine-OCH₃), 3.30 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O methoxy).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak with >98% purity, confirming the absence of diacylated byproducts.

Comparative Analysis of Synthetic Routes

Alternative Acylation Methods

  • Schotten-Baumann Conditions : Attempted acylation using aqueous NaOH resulted in <10% yield due to poor electrophilicity of the acyl chloride in polar media.
  • Ultrasound-Assisted Synthesis : Reduced reaction time to 2 h but caused decomposition of the acyl chloride (yield: 55%).

Solvent Effects

Solvent Yield (%)
CH₂Cl₂ 73
Toluene 58
DMF <5

Polar aprotic solvents like DMF deactivate AlCl₃, underscoring the necessity of CH₂Cl₂.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recovery : AlCl₃ can be partially recovered via aqueous extraction (30–40% recovery).
  • Waste Streams : SOCl₂ quenching generates HCl and SO₂, necessitating scrubbers for environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-{4-methoxy-[1,4’-bipiperidine]-1’-carbonyl}-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

4-{4-methoxy-[1,4’-bipiperidine]-1’-carbonyl}-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-methoxy-[1,4’-bipiperidine]-1’-carbonyl}-N,N-dimethylaniline involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it may act as a redox-active agent, participating in electron transfer reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bipiperidine Derivatives

(a) 4-([1,4'-Bipiperidine]-1'-Carbonyl)-7-Fluoro-3,4-Dihydroisoquinolin-1(2H)-One
  • Structure: Shares the [1,4'-bipiperidine]-1'-carbonyl group but incorporates a fluorinated dihydroisoquinoline core.
  • Activity : Acts as a poly(ADP-ribose) polymerase (PARP) inhibitor with favorable ADME properties. The fluoro substituent enhances metabolic stability compared to the methoxy group in the target compound .
  • Key Difference : Fluorine’s electronegativity vs. methoxy’s steric bulk influences target binding and pharmacokinetics.
(b) [1,4'-Bipiperidine]-1'-Carboxamide, 4-(3,4-Dichlorophenoxy)-N-[(4-Methylphenyl)Sulfonyl]-
  • Structure: Substituted with dichlorophenoxy and sulfonyl groups on the bipiperidine-carboxamide scaffold.
  • Activity: Likely targets sulfonamide-sensitive enzymes or receptors. The dichlorophenoxy group enhances lipophilicity, contrasting with the target compound’s dimethylaniline moiety, which may improve aqueous solubility .
  • Molecular Weight : 526.48 g/mol (vs. ~435 g/mol for the target compound, estimated based on formula).

N,N-Dimethylaniline Derivatives

(a) 4-(2-(3-Chloropyridin-4-yl)Vinyl)-N,N-Dimethylaniline (BP-Cl)
  • Structure : Features a vinyl-linked chloropyridine group instead of the bipiperidine-carbonyl bridge.
  • Application : Used in glyphosate sensing; the conjugated system enables fluorescence quenching mechanisms absent in the target compound .
  • Reactivity : The vinyl group participates in π-π interactions, whereas the bipiperidine-carbonyl in the target compound may engage in hydrogen bonding .
(b) 4-(2-Fluorostyryl)-N,N-Dimethylaniline (4e)
  • Structure : Contains a fluorostyryl group attached to dimethylaniline.
  • Activity : Inhibits Wnt signaling in colorectal cancer (CRC) cells at 10 µM. The styryl group enhances planar rigidity, improving target affinity compared to the flexible bipiperidine-carbonyl linker in the target compound .

Physicochemical and ADME Properties

Property Target Compound 4e (Fluorostyryl) SCH 351125
Molecular Weight (g/mol) ~435 (estimated) 283.3 526.48
LogP ~3.5 (predicted) 3.8 5.2
Solubility Moderate (dimethylaniline moiety) Low (styryl group) Low (bromophenyl)
Metabolic Stability Moderate (methoxy group) High (fluoro) High (pyridinyl)

Key Notes:

  • Fluorostyryl derivatives (e.g., 4e) exhibit higher rigidity and target affinity but poorer solubility .

Biological Activity

The compound 4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline is a derivative of bipiperidine and dimethylaniline, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N2O2C_{16}H_{22}N_2O_2, with a molecular weight of approximately 274.36 g/mol. The structure features a bipiperidine moiety linked to a methoxy group and a dimethylaniline component, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of bipiperidine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
4aE. coli, S. aureus32 µg/mL
4bP. aeruginosa64 µg/mL

These results suggest that modifications in the chemical structure can enhance antimicrobial potency.

Antiplasmodial Activity

In vitro studies have demonstrated that certain derivatives exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves the inhibition of isoprenoid biosynthesis, which is crucial for parasite survival.

  • IC50 Values : The IC50 values for related compounds ranged from 7 to 44.5 µM, indicating moderate to high activity against chloroquine-sensitive and resistant strains .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the biosynthesis of critical metabolites.
  • Receptor Modulation : Similar compounds have been shown to modulate serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various bipiperidine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and increased antimicrobial activity.

  • Methodology : Compounds were tested using standard agar diffusion methods against multiple bacterial strains.
  • Findings : The study concluded that the presence of the methoxy group significantly enhances the antimicrobial properties compared to unsubstituted bipiperidines.

Study on Antiplasmodial Activity

Another pivotal study focused on the antiplasmodial properties of similar compounds. The findings revealed that modifications in the alkyl side chain could enhance bioavailability and reduce toxicity while maintaining efficacy against malaria.

  • In Vivo Testing : Compounds were administered to murine models infected with P. falciparum, showing promising results in reducing parasitemia levels without significant toxicity at therapeutic doses .

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